molecular formula C6H13Cl2N5 B2967310 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride CAS No. 69389-21-5

1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride

Cat. No.: B2967310
CAS No.: 69389-21-5
M. Wt: 226.11
InChI Key: IEPQQKAKFFTFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H11N5.2ClH. It is a solid at room temperature and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazole-piperazine compounds .

Scientific Research Applications

1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(1H-1,2,3-Triazol-4-yl)piperazine
  • 1-(1H-1,2,4-Triazol-5-yl)piperazine
  • 1-(1H-1,2,3-Triazol-5-yl)piperazine

Comparison: 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride is unique due to its specific triazole ring substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other triazole-piperazine compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPQQKAKFFTFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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